Ethyl-4-bromo-3-methylbut-2-enoate
CAS No.: 26918-14-9
Cat. No.: VC7912776
Molecular Formula: C7H11BrO2
Molecular Weight: 207.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26918-14-9 |
|---|---|
| Molecular Formula | C7H11BrO2 |
| Molecular Weight | 207.06 g/mol |
| IUPAC Name | ethyl (E)-4-bromo-3-methylbut-2-enoate |
| Standard InChI | InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ |
| Standard InChI Key | JIPWHZOYUGYXFA-GQCTYLIASA-N |
| Isomeric SMILES | CCOC(=O)/C=C(\C)/CBr |
| SMILES | CCOC(=O)C=C(C)CBr |
| Canonical SMILES | CCOC(=O)C=C(C)CBr |
Introduction
Structural and Isomeric Characteristics
Ethyl-4-bromo-3-methylbut-2-enoate belongs to the class of α,β-unsaturated esters, characterized by a double bond between the second and third carbon atoms (C2 and C3) of the butenoate backbone. The bromine atom is located at the fourth carbon (C4), while a methyl group occupies the third carbon (C3). The Z and E isomers arise from the spatial orientation of the bromine and methyl groups relative to the double bond:
-
Z isomer: Bromine and methyl groups are on the same side of the double bond (CAS 51371-55-2).
-
E isomer: Bromine and methyl groups are on opposite sides (CAS 26918-14-9) .
The isomers exhibit distinct physicochemical properties and reactivity profiles. For instance, the Z isomer’s steric hindrance often results in lower thermal stability compared to the E isomer.
Synthesis and Manufacturing Processes
Reformatsky Reaction with β-Cyclocitral
A patented method for synthesizing 9-cis-β-carotene utilizes ethyl-4-bromo-3-methylbut-2-enoate as a key intermediate. In this process, β-cyclocitral reacts with ethyl-4-bromo-3-methylbut-2-enoate in the presence of metallic zinc to form a lactone precursor . The reaction proceeds via a Reformatsky mechanism, where the zinc enolate of the ester attacks the aldehyde group of β-cyclocitral.
Key Steps:
-
Reformatsky Reaction:
This step yields 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-one, a critical precursor for downstream reactions .
-
Lactone Reduction and Ring Opening:
The lactone is reduced using diisobutylaluminum hydride (DIBAL-H) to form a lactol, which is subsequently treated with hydrochloric acid to generate an aldehyde intermediate .
Bromination of Ethyl 3-Methylbut-2-enoate
An alternative route involves the bromination of ethyl 3-methylbut-2-enoate using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine. The reaction requires precise control of temperature and solvent polarity to favor the desired isomer.
Comparison of Synthesis Methods
| Method | Reagents | Isomer Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Reformatsky Reaction | Zn, β-Cyclocitral | E > Z | 55–70 | |
| Bromination | NBS, CCl₄ | Z > E | 45–60 |
Physicochemical Properties and Characterization
Spectral Data
-
IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) confirm the ester and double bond functionalities.
-
NMR Spectroscopy:
Thermal Stability
The E isomer demonstrates higher thermal stability (decomposition at 185°C) compared to the Z isomer (decomposition at 165°C), attributed to reduced steric strain in the trans configuration .
Applications in Industrial and Pharmaceutical Contexts
Synthesis of 9-cis-β-Carotene
Ethyl-4-bromo-3-methylbut-2-enoate is pivotal in a multi-step synthesis of 9-cis-β-carotene, a retinoid with applications in treating neurodegenerative diseases. The process involves:
-
Horner-Emmons Reaction: Triethyl 3-methyl-4-phosphono-2-butenoate reacts with the aldehyde intermediate to form 9-cis retinyl ethyl ester .
-
Wittig Reaction: The retinyl ester is converted to 9-cis-β-carotene via a triphenylphosphonium salt intermediate .
Pharmaceutical Intermediates
The compound’s bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the synthesis of β-amino esters and γ-lactams—key motifs in drug discovery.
Table: Industrial Applications
| Application | Target Molecule | Role of Ethyl-4-bromo-3-methylbut-2-enoate | Reference |
|---|---|---|---|
| Carotenoid Synthesis | 9-cis-β-Carotene | Aldehyde precursor | |
| Anticancer Agents | γ-Lactam Derivatives | Electrophilic alkylating agent |
Comparative Analysis of Z and E Isomers
| Property | Z Isomer | E Isomer |
|---|---|---|
| Melting Point | –20°C | –5°C |
| Solubility in THF | 85 g/L | 92 g/L |
| Reaction with DIBAL-H | Faster ring opening | Slower kinetics |
The Z isomer’s enhanced reactivity in DIBAL-H-mediated reductions makes it preferable for lactone synthesis, whereas the E isomer’s stability favors long-term storage .
Future Research Trajectories
-
Catalytic Asymmetric Synthesis: Developing chiral catalysts to enantioselectively produce Z or E isomers.
-
Green Chemistry Approaches: Replacing bromine with less toxic halogens in aqueous media.
-
Polymer Science: Exploring copolymerization with acrylates for biodegradable materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume